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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of Methyl 2-(sulfamoylmethyl)benzoate. Designed for researchers, scientists, and
professionals in drug development, this document delves into the compound's structural
characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. By
synthesizing theoretical knowledge with practical insights, this guide serves as an essential
reference for utilizing this compound as a versatile building block in medicinal chemistry and
organic synthesis.

Introduction and Strategic Overview

Methyl 2-(sulfamoylmethyl)benzoate, a bifunctional organic molecule, incorporates a
benzoate ester and a primary sulfonamide linked by a methylene bridge. The presence of the
sulfonamide moiety, a critical pharmacophore in a wide array of therapeutic agents, combined
with the reactive potential of the methyl ester, makes this compound a subject of significant
interest for synthetic and medicinal chemists. Its structure presents a unique scaffold for
creating novel molecular entities with potential biological activity. This guide aims to consolidate
the available technical data and provide expert analysis of its chemical behavior, thereby
enabling its effective application in research and development settings.

Chemical Identity and Physicochemical Properties
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The foundational step in utilizing any chemical compound is a thorough understanding of its
fundamental properties. Methyl 2-(sulfamoylmethyl)benzoate is identified by the CAS
Number 112941-26-1[1]. Its structure features a benzene ring substituted at the 1- and 2-
positions with a methoxycarbonyl group and a sulfamoylmethyl group, respectively.

Key Identifiers and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties
for Methyl 2-(sulfamoylmethyl)benzoate. These parameters are crucial for predicting its
behavior in various solvent systems, its potential for membrane permeability, and for designing
experimental protocols.

Property Value Source
methyl 2-

IUPAC Name PubChem[1]
(sulfamoylmethyl)benzoate

CAS Number 112941-26-1 PubChem[1]

Molecular Formula CoH11NO4S PubChem[1]

Molecular Weight 229.26 g/mol PubChem[1]

Exact Mass 229.04087901 Da PubChem[1]

0-Carbomethoxybenzyl

sulfonamide, Methyl 2- o
Synonyms ) CymitQuimica[2]

(Aminosulfonylmethyl)benzoat

e

XLogP3 0.9 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

4 PubChem[1]
Count
Rotatable Bond Count 4 PubChem[1]
Topological Polar Surface Area  94.8 A2 PubChem[1]
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Spectroscopic Analysis: A Structural Elucidation

Spectroscopic data provides an empirical fingerprint of a molecule's structure. While
experimental spectra for this specific compound are not widely published, a detailed theoretical
analysis based on its functional groups allows for a robust prediction of its spectroscopic
profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be highly characteristic.

o Aromatic Protons (4H): These would appear in the downfield region, approximately o 7.4-
8.1 ppm. The ortho-substitution pattern will lead to a complex multiplet.

o Methylene Protons (-CHz-): A sharp singlet is anticipated around & 4.5-5.0 ppm,
corresponding to the two protons of the benzylic methylene bridge.

o Methyl Protons (-OCHs): A distinct singlet for the three methyl ester protons is expected
around 6 3.9 ppm.

o Amide Protons (-SOz2NHz): A broad singlet corresponding to the two amine protons would
appear, potentially around & 7.3 ppm, whose chemical shift and appearance can be highly
dependent on solvent and concentration.

e 13C NMR: The carbon spectrum would corroborate the structure with the following predicted
signals:

o Carbonyl Carbon (-C=0): 6 ~167 ppm
o Aromatic Carbons: 6 distinct signals between & 128-140 ppm.
o Methylene Carbon (-CH2-): & ~55-60 ppm.

o Methyl Carbon (-OCHs): & ~52 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum is invaluable for confirming the presence of key functional groups. Based on
available data for similar structures, the following absorption bands are expected[1]:

N-H Stretching: Two bands characteristic of a primary sulfonamide around 3350 and 3250
cm~L,

e C-H Stretching (Aromatic/Aliphatic): Signals just above and below 3000 cm~1.

e C=0 Stretching (Ester): A strong, sharp absorption band around 1720 cm~1.

e S=0 Stretching (Sulfonamide): Two strong bands, typically around 1350 cm~1 (asymmetric)
and 1160 cm~* (symmetric).

C-O Stretching (Ester): A strong band in the 1300-1100 cm~1* region.

Mass Spectrometry (MS)

Mass spectral analysis provides information on the molecular weight and fragmentation pattern
of the compound[1][3].

e Molecular lon (M*): The molecular ion peak would be observed at an m/z corresponding to
the exact mass of the molecule (229.04).

o Key Fragmentation Pathways: Common fragmentation would likely involve the loss of the
methoxy group (-OCHs) to give a peak at m/z 198, or cleavage of the C-S bond, leading to
fragments corresponding to the benzyl and sulfamoyl moieties.

Synthesis and Chemical Reactivity
Proposed Synthetic Workflow

While a specific, peer-reviewed synthesis for Methyl 2-(sulfamoylmethyl)benzoate is not
readily available, a logical and robust multi-step synthesis can be proposed based on
established organic chemistry principles. This pathway offers a high degree of control and
utilizes commercially available starting materials.

Workflow: Synthesis of Methyl 2-(sulfamoylmethyl)benzoate
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Step 1: Radical Bromination

Methyl 2-methylbenzoate

BS, AIBN
CCl4, A

Methyl 2-(bromomethyl)benzoate

Na2S03
H2O/EtOH, A

Step 2: Sulfonate Formation

y

Sodium 2-(methoxycarbonyl)benzylsulfonate

PCI5 or SOCI2
A

Step 3: Sulfonyl (vlhloride Synthesis

Methyl 2-((chlorosulfonyl)methyl)benzoate

xs. NH3 (aq)
O°Ctort

Step 4: Amination

Methyl 2-(sulfamoylmethyl)benzoate

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of Methyl 2-(sulfamoylmethyl)benzoate.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b053720?utm_src=pdf-body-img
https://www.benchchem.com/product/b053720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol Insight:

Radical Bromination: The synthesis begins with the selective bromination of the benzylic
methyl group of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) and a radical
initiator like AIBN. This reaction is a well-established method for functionalizing benzylic
positions.

Sulfonate Formation: The resulting benzylic bromide is a potent electrophile. A nucleophilic
substitution with sodium sulfite provides the corresponding sodium sulfonate salt, a stable
and crystalline intermediate.

Sulfonyl Chloride Synthesis: The sulfonate salt is then converted to the more reactive
sulfonyl chloride. This is a critical step, typically achieved using reagents like phosphorus
pentachloride (PCls) or thionyl chloride (SOCI2). This intermediate is highly reactive and
moisture-sensitive.

Amination: The final step involves the reaction of the sulfonyl chloride with an excess of
agueous ammonia. The reaction is typically performed at low temperatures to control
exothermicity and then allowed to warm to room temperature to ensure complete conversion
to the desired primary sulfonamide.

Chemical Reactivity Profile

o Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic
conditions to yield 2-(sulfamoylmethyl)benzoic acid. Basic hydrolysis using NaOH or KOH is
typically more efficient and less prone to side reactions.

Sulfonamide Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be
deprotonated by strong bases. This allows for N-alkylation or other modifications at the
sulfonamide nitrogen.

Aromatic Ring Substitution: The ester group is an electron-withdrawing, deactivating group
that directs electrophilic aromatic substitution to the meta-position (relative to the ester). The
sulfamoylmethyl group is also deactivating. Therefore, reactions like nitration or halogenation
on the aromatic ring would require harsh conditions and are expected to yield the 4- or 5-
substituted product.
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Potential Applications in Drug Development

The structural motifs within Methyl 2-(sulffamoylmethyl)benzoate make it a valuable scaffold
for medicinal chemistry.

o Scaffold for Inhibitors: Sulfonamides are cornerstone functional groups in a multitude of
drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents. This
compound can serve as a starting point for developing novel inhibitors where the benzoate
portion can be modified to target specific binding pockets in enzymes.

 Intermediate for Complex Synthesis: It can be used as a versatile chemical intermediate. For
instance, the ester can be converted to an amide or reduced to an alcohol, providing further
points for molecular diversification.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, Methyl 2-(sulfamoylmethyl)benzoate is associated with the following hazards[1]:

e H302: Harmful if swallowed.

e H319: Causes serious eye irritation.

Recommended Precautionary Statements:

e P264: Wash skin thoroughly after handling[1].

e P270: Do not eat, drink or smoke when using this product[1].

o P280: Wear protective gloves/protective clothing/eye protection/face protection[1][4].
e P301+P317: IF SWALLOWED: Get medical help[1].

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing[1][4].

Handling Protocol:
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e Use only in a well-ventilated area, preferably within a chemical fume hood.
» Avoid breathing dust, fumes, or vapors.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials such
as strong oxidizing agents[4].

Conclusion

Methyl 2-(sulfamoylmethyl)benzoate is a compound with significant untapped potential in
organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and
the strategic placement of two key functional groups—an ester and a sulfonamide—make it an
attractive building block for the creation of complex molecular architectures. This guide
provides the foundational knowledge required for researchers to handle, characterize, and
strategically employ this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | COH11NOA4S | CID 13958774 -
PubChem [pubchem.ncbi.nim.nih.gov]

2. Methyl 2-(sulfamoylmethyl)benzoate | CymitQuimica [cymitquimica.com]

3. mzCloud — Methyl 2 sulfamoylmethyl benzoate [mzcloud.org]

4. aksci.com [aksci.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-
(sulfamoylmethyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053720#methyl-2-sulfamoylmethyl-benzoate-
chemical-properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://aksci.com/sds/A623_SDS.pdf
https://www.benchchem.com/product/b053720?utm_src=pdf-body
https://www.benchchem.com/product/b053720?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/13958774
https://pubchem.ncbi.nlm.nih.gov/compound/13958774
https://cymitquimica.com/products/IN-DA003TFV/112941-26-1/methyl-2-sulfamoylmethylbenzoate/
https://www.mzcloud.org/compound/reference/13555
https://aksci.com/sds/A623_SDS.pdf
https://www.benchchem.com/product/b053720#methyl-2-sulfamoylmethyl-benzoate-chemical-properties
https://www.benchchem.com/product/b053720#methyl-2-sulfamoylmethyl-benzoate-chemical-properties
https://www.benchchem.com/product/b053720#methyl-2-sulfamoylmethyl-benzoate-chemical-properties
https://www.benchchem.com/product/b053720#methyl-2-sulfamoylmethyl-benzoate-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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